Potassium niobium trioxide

Descripción general

Descripción

Synthesis Analysis

The synthesis of potassium niobium trioxide involves various methods, including diffusion couples study and metal alkoxides hydrolysis. Malič et al. (2008) explored the synthesis from alkaline carbonates and niobium oxide using diffusion couples, revealing the formation of sodium potassium niobate through coupled diffusion of alkaline and oxygen ions into niobium oxide (Malič et al., 2008). Amini and Sacks (1991) investigated the preparation from metal alkoxides, demonstrating that single-phase KNbO3 could be prepared through controlled hydrolysis of potassium-niobium ethoxide and propoxide (Amini & Sacks, 1991).

Molecular Structure Analysis

The molecular structure of potassium niobium trioxide has been elucidated through various studies, including high-pressure/high-temperature hydrothermal synthesis and solvothermal synthesis. Harrison, Gier, and Stucky (1995) reported the synthesis and single crystal structure of a new hydrated potassium niobium germanate, offering insights into its structural characteristics (Harrison, Gier, & Stucky, 1995).

Chemical Reactions and Properties

The chemical reactions and properties of potassium niobium trioxide have been explored in various contexts. Studies on the reactions of niobium oxides with liquid potassium and the transformation of potassium Lindquist hexaniobate to various potassium niobates under solvothermal conditions reveal the complexity and versatility of its chemical behavior (Addison, Barker, & Lintonbon, 1970), (Kong et al., 2013).

Physical Properties Analysis

The physical properties of potassium niobium trioxide, such as its crystalline phases and polymorphs, have been the subject of significant research interest. Nico, Monteiro, and Graça (2016) reviewed the physical properties of niobium oxides and niobates, highlighting the diverse and often inconsistent information available on these materials (Nico, Monteiro, & Graça, 2016).

Chemical Properties Analysis

Exploration of the chemical properties of potassium niobium trioxide includes studies on its electrochemical reactions and photocatalytic activity. Nakayama et al. (2015) investigated the electrochemical performances of layered niobium oxide materials as novel anode materials for sodium-ion batteries, demonstrating the potential of potassium niobium trioxide in energy storage applications (Nakayama et al., 2015).

Aplicaciones Científicas De Investigación

Supercapacitors and Hybrid Ion Capacitors

- Scientific Field : Energy Storage

- Application Summary : Niobium-based materials, including niobium oxides, show great potential in the field of supercapacitors (SCs) and hybrid ion capacitors (HICs) due to their unique crystal structure, rapid ion diffusion ability, excellent chemical durability, and high safety .

- Methods of Application : The preparation of composite materials and doped materials can effectively enhance the conductivity of pure niobium pentoxide, thus improving its rate capability .

- Results or Outcomes : The research advances in Nb-based oxides and composites, niobium nitrides, niobium carbides, niobium selenides, and niobium sulfides have been summarized. The effect of crystal structures, synthesis methods, and morphology control on the electrochemical performance of niobium-based materials has been compared .

Nanoparticle Nucleation and Growth

- Scientific Field : Nanotechnology

- Application Summary : Understanding the mechanisms for nanoparticle nucleation and growth is crucial for the development of tailor-made nanomaterials .

- Methods of Application : X-ray total scattering and Pair Distribution Function analysis are used to follow the formation and growth of niobium oxide nanoparticles .

- Results or Outcomes : The solvothermal synthesis from niobium chloride in benzyl alcohol has been studied. A formation pathway has been suggested based on the investigations of the influence of reaction temperature .

Activation of CO2 and H2O

- Scientific Field : Environmental Science

- Application Summary : Due to the current concentration of CO2 in the atmosphere, various ways for its capture and utilization are investigated .

- Methods of Application : The activation of CO2 and H2O at [NbO3]− in the gas phase is studied using a combination of infrared multiple photon dissociation spectroscopy and density functional theory calculations .

- Results or Outcomes : The strong absorption band at ∼800 cm−1 matches the only fundamental mode calculated to have an appreciable IR intensity, the antisymmetric stretch of Nb− O, calculated at 840 cm−1, with potentially a weak contribution of the symmetric stretch vibration at 875 cm−1 of about 100 times lower intensity .

Electromechanical Applications

- Scientific Field : Electromechanics

- Application Summary : Potassium niobate is a well-known ferroelectric material with a wide range of applications in electromechanical systems .

- Methods of Application : The high piezoelectric activity of single crystal KNbO3 is due to its high electromechanical coupling factors .

- Results or Outcomes : The properties of KNbO3 make it suitable for the development of lead-free piezoelectric materials .

Nonlinear Optical Applications

- Scientific Field : Optics

- Application Summary : Potassium niobate is used in nonlinear optical applications .

- Methods of Application : The specific methods of application in this field would depend on the particular optical system in which the Potassium niobate is being used .

- Results or Outcomes : The outcomes would also vary based on the specific application, but the use of Potassium niobate can enhance the performance of nonlinear optical systems .

Semiconductor Laser Technology

- Scientific Field : Semiconductor Technology

- Application Summary : Cu dopped KNbO3 single crystals have found application in semiconductor laser technology .

- Methods of Application : The specific methods of application in this field would depend on the particular semiconductor laser system in which the Potassium niobate is being used .

- Results or Outcomes : Cu doping resulted in electronic states with near-infrared absorption bands .

Bismuth Sodium Titanate (BNT)-KN Ceramics

- Scientific Field : Material Science

- Application Summary : Potassium niobate can be used to prepare bismuth sodium titanate (BNT)-KN ceramics (BNT–KN ceramics) by the mixed oxide method .

- Methods of Application : The addition of KN to the BNT system increases the dielectric and piezoelectric properties of the BNT-KN ceramics .

- Results or Outcomes : These properties of the ceramic system are suitable for the development of lead-free capacitors .

Semiconductor Laser Technology

- Scientific Field : Semiconductor Technology

- Application Summary : Cu dopped KNbO3 single crystals have found application in semiconductor laser technology .

- Methods of Application : Cu doping resulted in electronic states with near-infrared absorption bands .

- Results or Outcomes : The specific outcomes would depend on the particular semiconductor laser system in which the Potassium niobate is being used .

Holographic Storage Systems

- Scientific Field : Data Storage

- Application Summary : Potassium niobate has a wide range of applications in holographic storage system applications .

- Methods of Application : The specific methods of application in this field would depend on the particular holographic storage system in which the Potassium niobate is being used .

- Results or Outcomes : The use of Potassium niobate can enhance the performance of holographic storage systems .

Safety And Hazards

Propiedades

IUPAC Name |

potassium;niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Nb.3O/q+1;+5;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLRJCKUNDGAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

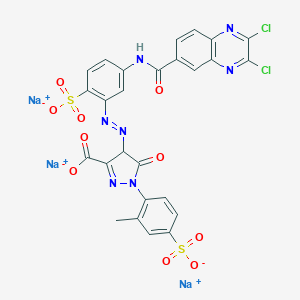

[O-2].[O-2].[O-2].[K+].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

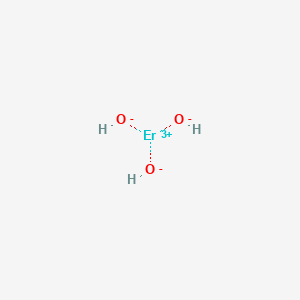

Molecular Formula |

KNbO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium niobium trioxide | |

CAS RN |

12030-85-2, 54413-02-4 | |

| Record name | Potassium niobate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium potassium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium potassium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)

![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)